prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 4-chlorophenyl group at position 3 and an acetoxy group at position 7, esterified with an allyl (prop-2-en-1-yl) moiety.
The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the allyl ester contributes to metabolic stability and reactivity.
Properties
IUPAC Name |
prop-2-enyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO5/c1-2-9-24-19(22)12-25-16-8-5-14-10-17(20(23)26-18(14)11-16)13-3-6-15(21)7-4-13/h2-8,10-11H,1,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQYAGRLWPWWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorophenyl acetic acid with salicylaldehyde to form the chromen-2-one core. This intermediate is then reacted with allyl bromide in the presence of a base, such as potassium carbonate, to introduce the allyl group. The final step involves esterification with acetic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins, while the allyl acetate moiety can facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is part of a broader family of 2-oxo-2H-chromen-7-yloxy acetates. Key structural variations among analogues include:
Simpler ester groups may reduce steric hindrance but increase metabolic susceptibility .
Aromatic Ring Substitutions :
- 2-{[3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid derivatives : Methoxy groups increase electron density, altering electronic properties and binding affinities .
- 2-{[3-(3,5-Difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid (CAS 1999-09-0): Fluorine substituents enhance polarity and may improve pharmacokinetic profiles .
Physicochemical and Bioactivity Data
Computational and Pharmacological Insights
- Molecular docking studies on analogues (e.g., prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate) suggest moderate binding affinities (docking score: -8.3) to protein targets, though specific data for the 4-chlorophenyl variant are lacking .
- The 4-chlorophenyl group may confer resistance to oxidative metabolism, a hypothesis supported by studies on chlorinated aromatic systems in .
Biological Activity
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, also known by its CAS number 869079-99-2, is a complex organic compound characterized by a chromen-2-one core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and anticoagulant properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The chemical structure can be described as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chromenone structure allows it to engage in multiple biochemical pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 9.54 | Induces apoptosis through caspase activation |
| A549 (Lung Cancer) | 16.1 | Inhibits cell proliferation via cell cycle arrest |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated through various models. In animal studies, it was observed that:
- Reduction in Edema : Administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models.
- Cytokine Inhibition : It inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study on Anticancer Activity
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase 3 activation .
Study on Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects in a rat model of arthritis. The administration of the compound resulted in a significant decrease in joint swelling and pain scores compared to control groups .
Applications in Medicinal Chemistry
The unique properties of prop-2-en-1-yloxy compounds make them suitable for various applications in medicinal chemistry:
- Drug Development : Its structural analogs are being explored for their potential as novel anticancer agents.
- Biochemical Probes : The compound can be utilized as a probe to study enzyme interactions and cellular pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
